molecular formula C8H13NO2 B12293658 5-Aminonorpinane-1-carboxylic acid

5-Aminonorpinane-1-carboxylic acid

Cat. No.: B12293658
M. Wt: 155.19 g/mol
InChI Key: ANOAGBGBTWMTTC-UHFFFAOYSA-N
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Description

5-Aminonorpinane-1-carboxylic acid is a compound that belongs to the class of carboxylic acids. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). This particular compound is characterized by the presence of an amino group (-NH2) attached to the norpinane ring structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminonorpinane-1-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acid . This method is particularly useful for converting alkyl halides into carboxylic acids with one additional carbon atom.

Chemical Reactions Analysis

Types of Reactions: 5-Aminonorpinane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-Aminonorpinane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminonorpinane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in signaling pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Uniqueness: 5-Aminonorpinane-1-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxyl groups. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-aminobicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-8-3-1-2-7(4-8,5-8)6(10)11/h1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOAGBGBTWMTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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